5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-18(22)17-12-16(19-20-17)14-6-8-15(9-7-14)23-11-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSWUZFWHVMNML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C3=NNC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
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Formation of the Phenylethoxy Intermediate: : The synthesis begins with the preparation of the phenylethoxy intermediate. This is achieved by reacting phenol with 2-bromoethylbenzene in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the phenylethoxy intermediate.
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Coupling with Phenylhydrazine: : The phenylethoxy intermediate is then coupled with phenylhydrazine to form the corresponding hydrazone. This reaction is usually performed in the presence of an acid catalyst such as acetic acid (CH3COOH) under reflux conditions.
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Cyclization to Form Pyrazole: : The hydrazone intermediate undergoes cyclization to form the pyrazole ring. This step is typically carried out using a cyclizing agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) at elevated temperatures.
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Introduction of the Carboxylic Acid Group: : The final step involves the introduction of the carboxylic acid group at the 3-position of the pyrazole ring. This can be achieved through various methods, including the use of carbon dioxide (CO2) in the presence of a base such as sodium hydroxide (NaOH) or by using carboxylating agents like chloroformic acid derivatives.
Industrial Production Methods
Industrial production of 5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carboxylic acid follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Functionalization of the Carboxylic Acid Group
The carboxylic acid moiety undergoes classical derivatization reactions to form esters, amides, and acid chlorides, enabling further synthetic elaboration.
Esterification
Reaction with methanol in the presence of sulfuric acid yields the methyl ester derivative :
Conditions : Reflux for 18 hours, yielding 68% after recrystallization .
Hydrazide Formation
Treatment with hydrazine hydrate produces the corresponding hydrazide, a versatile intermediate for heterocycle synthesis :
Conditions : Reflux for 1.5 hours, yielding 66% .
Electrophilic Substitution on the Pyrazole Ring
The pyrazole core undergoes regioselective substitutions, particularly at the N1 and C4 positions .
Nitration
Reaction with nitric acid introduces nitro groups, enhancing reactivity for further functionalization:
Conditions : Acetic acid medium, room temperature.
Halogenation
Chlorination with POCl or bromination with Br occurs at the C4 position, confirmed by -NMR :
Aromatic Ether Reactivity
The phenylethoxy substituent participates in selective cleavage and coupling reactions.
Ether Cleavage
Treatment with HBr/acetic acid removes the ethoxy group, yielding a phenolic intermediate :
Conditions : 80°C for 4 hours, yielding 90% .
Biological Activity Modulation
Derivatives of this compound show enhanced pharmacological properties:
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Anti-inflammatory activity : Carbothioamide derivatives inhibit COX-2 with IC values < 10 μM .
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Antioxidant effects : Thiadiazole analogs exhibit radical scavenging activity (EC = 12.4 μM) .
Spectroscopic Characterization
Critical data for reaction monitoring:
Scientific Research Applications
Anti-inflammatory and Analgesic Effects
Research indicates that 5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carboxylic acid exhibits notable anti-inflammatory and analgesic effects. Preliminary studies suggest that it may modulate pain responses through interactions with specific receptors involved in inflammatory pathways. The compound has shown potential in:
- Inhibiting pro-inflammatory cytokines : This action can lead to reduced inflammation in conditions such as arthritis.
- Binding to cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response.
Anticancer Activity
The compound has been evaluated for its anticancer properties , demonstrating significant cytotoxicity against various cancer cell lines. For instance, studies have reported the following IC50 values:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 12.5 |
| NCI-H460 (Lung) | 42.3 |
| SF-268 (Brain) | 31.5 |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms such as disrupting microtubule dynamics and inhibiting specific kinases involved in cell cycle regulation.
Material Science Applications
In addition to its medicinal applications, this compound can be utilized in materials science . Its unique chemical structure allows for the development of new materials with specific properties, such as:
- Polymers : The incorporation of this compound into polymer matrices could enhance mechanical properties or introduce specific functionalities.
- Coatings : Its chemical stability may lend itself to protective coatings with anti-corrosive or anti-fouling properties.
Mechanism of Action
The mechanism of action of 5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Structural and Functional Insights
- Electron-donating groups (e.g., methoxy, dimethylamino) increase solubility but may reduce binding affinity to hydrophobic enzyme pockets .
Lipophilicity :
Crystallographic Data :
- Chlorophenyl and dichlorophenyl substituents facilitate π-π stacking and intramolecular hydrogen bonds, critical for solid-state stability . The target compound’s phenylethoxy group may engage in similar interactions but with less steric hindrance.
Biological Activity
5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carboxylic acid is a complex organic compound belonging to the pyrazole class, characterized by its unique structural features, including a pyrazole ring and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic domains.
- Molecular Formula: C18H18N2O3
- Molecular Weight: Approximately 308.33 g/mol
- Structural Features: The compound includes a phenylethoxy group attached to a phenyl moiety, which enhances its biological activity profile.
Anti-inflammatory and Analgesic Effects
Research indicates that 5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carboxylic acid exhibits significant anti-inflammatory properties. Its mechanism involves interaction with various biological targets, including enzymes and receptors implicated in inflammatory pathways.
The compound is believed to modulate pain responses through inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Preliminary studies have shown its efficacy in reducing pro-inflammatory cytokines such as TNF-α and IL-6.
Comparative Biological Activity
A comparative analysis of similar compounds reveals that 5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carboxylic acid may possess enhanced biological activity due to its dual aromatic substitution pattern. This complexity allows for diverse interactions within biological systems, potentially leading to novel therapeutic applications.
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 4-(Trifluoromethyl)phenyl-1H-pyrazole-3-carboxylic acid | C10H7F3N2O2 | Contains trifluoromethyl group |
| 5-phenethyl-1H-pyrazole-3-carboxylic acid | C12H12N2O2 | Simpler structure without additional substitution |
| 4-bromo-5-(2-chlorobenzoylamino)-1H-pyrazole-3-carboxylic acid | C13H10BrClN2O3 | Contains halogen substituents affecting reactivity |
Case Studies and Research Findings
Several studies have focused on the pharmacological effects of this compound:
- In Vivo Studies : Carrageenan-induced rat paw edema models have been utilized to assess anti-inflammatory effects. The compound demonstrated significant reduction in edema comparable to standard anti-inflammatory drugs like ibuprofen.
- Cytokine Inhibition : Studies indicated that at specific concentrations, 5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carboxylic acid effectively inhibited TNF-α and IL-6 production, showcasing its potential as an anti-inflammatory agent.
- COX Inhibition : Preliminary results from enzyme assays suggest that the compound exhibits competitive inhibition against COX enzymes, with IC50 values indicating potent activity similar to established non-steroidal anti-inflammatory drugs (NSAIDs).
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of 5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carboxylic acid is crucial for evaluating its therapeutic potential. Studies have indicated favorable absorption characteristics; however, further investigations are required to assess long-term toxicity and safety profiles.
Q & A
Q. What are the optimal synthetic routes for 5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step processes starting with condensation of aryl hydrazines with β-keto esters to form the pyrazole core. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce phenoxy or aryl substituents . Optimization includes adjusting solvent systems (e.g., DMF/water mixtures), temperature (80–120°C), and catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) to improve yields. Purification via column chromatography or recrystallization ensures product integrity .
Q. How can single-crystal X-ray diffraction determine the crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction requires growing high-quality crystals via slow evaporation from solvents like ethanol or DMSO. Data collection involves a diffractometer (e.g., Enraf-Nonius CAD-4) with graphite-monochromated Cu-Kα radiation. Structural refinement software (e.g., SHELXL) resolves bond lengths, angles, and torsion angles. For example, monoclinic systems (space group P2/c) with Z=8 are common for pyrazole derivatives, as seen in analogous compounds .
Q. What spectroscopic techniques are effective for characterizing pyrazole-3-carboxylic acid derivatives?
- Methodological Answer : Use a combination of:
- IR spectroscopy : Identify carboxyl (C=O, ~1700 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .
- NMR : ¹H NMR reveals aromatic proton splitting patterns (e.g., para-substituted phenyl groups at δ 7.2–7.8 ppm), while ¹³C NMR confirms carboxylic acid carbons (~165–170 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas (e.g., [M+H]⁺ for C₁₇H₁₄N₂O₃) .
Q. What are the best practices for handling and storing pyrazole-3-carboxylic acid derivatives?
- Methodological Answer : Store compounds in airtight containers under inert gas (N₂ or Ar) at −20°C to prevent hydrolysis. For solutions, use anhydrous DMSO or DMF, and avoid freeze-thaw cycles. Stability tests under varying pH (4–9) and temperature (25–60°C) are recommended to assess degradation .
Advanced Research Questions
Q. How do computational methods assist in predicting reaction pathways for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states and intermediates. Programs like Gaussian or ORCA predict activation energies, while ICReDD’s workflow integrates computed reaction paths with experimental validation to optimize conditions (e.g., solvent choice, catalyst efficiency) .
Q. How can researchers resolve contradictions in biological activity data among structurally similar pyrazole derivatives?
- Methodological Answer : Systematic SAR studies are critical. For instance, compare bioactivity of derivatives with varying substituents (e.g., Cl vs. CF₃) using standardized assays (e.g., enzyme inhibition IC₅₀). Meta-analysis of crystallographic data (e.g., ligand-protein binding modes) and pharmacokinetic profiling (e.g., logP, solubility) can clarify discrepancies .
Q. What strategies investigate the impact of substituents on the pyrazole ring’s bioactivity?
- Methodological Answer : Design a library of analogs with controlled variations (e.g., electron-withdrawing groups at position 3, hydrophobic substituents at position 5). Use high-throughput screening (HTS) to assess activity against target enzymes (e.g., carbonic anhydrase isoforms). Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with active-site residues) .
Q. How can cross-coupling reactions introduce diverse substituents into the pyrazole core?
- Methodological Answer : Pd-catalyzed reactions (e.g., Suzuki, Heck) enable aryl/alkenyl group insertion. For example, coupling 4-bromo-pyrazole intermediates with boronic acids under microwave irradiation (100°C, 30 min) achieves high regioselectivity. Optimize ligand choice (e.g., PPh₃ vs. XPhos) and base (K₃PO₄ vs. Na₂CO₃) to minimize side products .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
